tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate
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Overview
Description
tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate: is an organic compound with the molecular formula C9H17NO4. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a methoxy group, and an oxopropyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methoxy-2-oxopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The oxopropyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.
Major Products Formed:
Oxidation: Formation of tert-Butyl N-(3-oxopropyl)carbamate.
Reduction: Formation of tert-Butyl N-(3-hydroxypropyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the electrophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It is also used in the synthesis of bioactive molecules .
Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds and as a prodrug to improve the bioavailability of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors and modulate signal transduction pathways .
Comparison with Similar Compounds
- tert-Butyl N-(3-oxopropyl)carbamate
- tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate
- tert-Butyl N-(2-methyl-3-oxopropyl)carbamate
Uniqueness: tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in organic synthesis and scientific research, as it can undergo a variety of chemical transformations and serve as a versatile intermediate .
Properties
Molecular Formula |
C9H17NO4 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl N-(3-methoxy-2-oxopropyl)carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-5-7(11)6-13-4/h5-6H2,1-4H3,(H,10,12) |
InChI Key |
XEJRFJHZCMZFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)COC |
Origin of Product |
United States |
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